1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene ring substituted with a methoxy group and a trifluoromethylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves several steps. One common method includes the condensation of 6-methoxy-2-naphthaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be compared with similar compounds such as:
1-(6-Methoxynaphthalen-2-yl)ethanol: This compound has a similar naphthalene structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(6-Methoxynaphthalen-2-yl)propan-1-one: This compound also features a methoxy-naphthalene structure but differs in the substitution pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O2/c1-26-19-10-7-15-12-17(6-5-16(15)13-19)20(25)11-4-14-2-8-18(9-3-14)21(22,23)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDSAVAVNFTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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